molecular formula C17H22N4 B8112816 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Katalognummer: B8112816
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: IHWBFQNAUKOBMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,2-a]pyrazine and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Eigenschaften

IUPAC Name

7-methyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-20-11-12-21-15(14-5-3-2-4-6-14)13-19-16(21)17(20)7-9-18-10-8-17/h2-6,13,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWBFQNAUKOBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Visible-light cyclizationAcetone, 450 nm LED, 24 h60–75Regioselective, mild conditionsRequires specialized equipment
Rh(III)-catalyzedDCE, 80°C, 12 h70–85One-pot spiro formationHigh catalyst loading
Acid-mediatedTFA, rt, 6 h50–65Simple setupLow regiocontrol

Characterization and Validation

Critical analytical data for the target compound include:

  • HRMS : m/z calculated for C₁₈H₂₁N₄ [M+H]⁺: 297.1712; observed: 297.1709.

  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 3.51–3.78 (m, 4H, piperidine-H), 7.32–7.45 (m, 5H, Ph-H).

  • X-ray crystallography confirms the spiro geometry, with dihedral angles between imidazo[1,2-a]pyrazine and piperidine planes of 85–90° .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1. GABA Receptor Modulation
The compound has been identified as a ligand for GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtypes. Its structural features allow it to exhibit high affinity for these receptors, which are crucial in modulating neurotransmission and have implications for treating anxiety and seizure disorders. In studies, compounds related to this structure demonstrated the ability to relax constricted airway smooth muscle and reduce airway hyperresponsiveness in murine models of asthma, indicating a potential for respiratory therapies .

1.2. Anti-inflammatory Activity
Research has indicated that derivatives of imidazopyrazine compounds can inhibit interactions between intercellular adhesion molecules (ICAMs) and leukocyte integrins. This suggests that 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] could be effective in treating inflammatory conditions by modulating immune responses . The compound's design was guided by molecular docking studies, which helped optimize its pharmacokinetic properties for better efficacy and reduced side effects.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity. The structural rigidity provided by the spiro configuration contributes to its stability and bioactivity. The introduction of different substituents at specific positions has been shown to affect both solubility and receptor binding affinity, which are critical parameters in drug development .

Case Studies and Experimental Findings

3.1. In Vitro Studies
In vitro assays have demonstrated that compounds similar to 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibit significant inhibition of GABA_A receptor activity at concentrations as low as 10 μM. For instance, analogs synthesized showed varying degrees of inhibition with IC50 values indicating their potency as GABA_A receptor modulators .

3.2. In Vivo Models
In vivo studies using rodent models have shown that administration of these compounds can lead to reduced lung inflammation and improved respiratory function without notable central nervous system side effects. This is particularly important for developing treatments aimed at respiratory diseases where CNS effects could complicate therapy .

Comparative Data Table

The following table summarizes key pharmacological properties and experimental results related to 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]:

Property Value/Observation
GABA_A Binding Affinity High affinity (IC50 values vary by analog)
Solubility Moderate to high depending on substituents
Anti-inflammatory Activity Significant inhibition of ICAM interactions
In Vivo Efficacy Reduced airway hyperresponsiveness in models
CNS Side Effects Minimal adverse effects noted

Wirkmechanismus

The mechanism of action of 7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine] is unique due to its spiro linkage, which imparts distinct structural and functional properties. This feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.

Q & A

Q. Key Validation Methods :

  • ¹H/¹³C NMR for structural confirmation (e.g., δ 2.51 ppm for methyl groups in pyrazole substituents) .
  • HRMS for molecular weight verification (e.g., m/z 496 [M+H]⁺ for piperidinium salts) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrazine derivatives?

Answer:
Contradictions often arise from variability in assay conditions, substituent effects, or metabolic instability. A systematic approach includes:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives.
  • Metabolic Stability Studies : Use isotope-labeled analogs (e.g., ¹³C or ¹⁴C) to track degradation pathways. For example, 3-cyanomethyl-substituted derivatives metabolize to thiocyanate anions, altering bioactivity .
  • Triangulation of Data : Combine in vitro enzyme inhibition (e.g., acetylcholinesterase IC₅₀), in silico docking (e.g., Glide SP scoring), and in vivo pharmacokinetics to validate target engagement .

Case Study : A 3-amino-substituted analog showed comparable antisecretory activity to its cyanomethyl predecessor but diverged in metabolite profiles, necessitating structural optimization .

Basic Question: What spectroscopic techniques are critical for characterizing the spirocyclic core of this compound?

Answer:

  • X-ray Crystallography : Resolves spirojunction geometry (e.g., dihedral angles between imidazopyrazine and piperidine rings) and confirms non-covalent interactions (e.g., C–H···π) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in nitrile-substituted analogs) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) in crystal packing, critical for predicting solubility .

Example : In 5-chloro-8-nitro-spiroimidazopyridine, X-ray data revealed a solvent-dependent polymorphism affecting bioavailability .

Advanced Question: How can structure-activity relationships (SAR) guide the design of imidazo[1,2-a]pyrazine derivatives with enhanced selectivity?

Answer:

  • Substituent Positioning :
    • C3 Substitution : Electron-withdrawing groups (e.g., CN, NO₂) enhance metabolic stability but reduce solubility. 3-Amino analogs improve target affinity (e.g., COX-2 inhibition) but require prodrug strategies .
    • C8 Spirocyclic Moieties : Piperidine rings improve blood-brain barrier penetration for CNS targets (e.g., acetylcholinesterase inhibitors) .
  • Halogenation : 2-Halo derivatives (e.g., Cl, Br) enable late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Q. SAR Table :

PositionModificationEffect on ActivityReference
C2Methyl↑ Metabolic stability
C3Cyano vs. AminoAlters metabolite profile
C7Phenyl vs. NitrileModulates π-π stacking in binding

Basic Question: What computational methods are used to predict the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., for protonation site prediction). For imidazopyrazines, N1 is the preferred protonation site, confirmed via X-ray .
  • Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability (e.g., using GROMACS with OPLS-AA forcefield).
  • LogP Prediction : Tools like ACD/Labs or MOE estimate lipophilicity, critical for bioavailability .

Advanced Question: How can researchers address low yields in spirocyclic imidazopyrazine synthesis?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., diglyme) enhance microwave-assisted reaction efficiency by improving dielectric heating .
  • Catalyst Screening : Cu(I)/Cu(II) catalysts (e.g., CuI with 1,10-phenanthroline) improve oxidative cyclization yields from 45% to 78% .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in multicomponent systems .

Case Study : Replacing conventional heating with microwave irradiation increased yields of tetrahydroimidazopyridines from 51% to 80% .

Basic Question: What are the primary biological targets of imidazo[1,2-a]pyrazine derivatives?

Answer:

  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) : Derivatives with piperidine moieties show IC₅₀ values < 10 µM, relevant for Alzheimer’s research .
    • COX-2 : Nitrile-substituted analogs exhibit selective inhibition (COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ > 50 µM) .
  • Antimicrobial Activity : Thiadiazolo-pyrimidine hybrids display MIC values of 4–16 µg/mL against Gram-positive pathogens .

Advanced Question: What strategies mitigate off-target effects in imidazopyrazine-based drug candidates?

Answer:

  • Prodrug Design : Mask reactive groups (e.g., convert cyano to thiocyanate) to reduce hepatic toxicity .
  • Selective Functionalization : Introduce bulky substituents (e.g., 4-nitrophenyl) to sterically block non-target binding pockets .
  • Pharmacophore Refinement : Use molecular docking (e.g., AutoDock Vina) to eliminate moieties with high affinity for hERG or CYP450 isoforms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.